molecular formula C12H23ITe B14199837 1-(Butyltellanyl)-1-iodooct-1-ene CAS No. 851763-58-1

1-(Butyltellanyl)-1-iodooct-1-ene

Cat. No.: B14199837
CAS No.: 851763-58-1
M. Wt: 421.8 g/mol
InChI Key: GYJZQHZKKAHAIU-UHFFFAOYSA-N
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Description

1-(Butyltellanyl)-1-iodooct-1-ene is an organotellurium compound characterized by the presence of both tellurium and iodine atoms within its molecular structure

Preparation Methods

The synthesis of 1-(Butyltellanyl)-1-iodooct-1-ene typically involves the reaction of oct-1-yne with butyltellurium trichloride, followed by iodination. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Reaction of Oct-1-yne with Butyltellurium Trichloride: This step involves the formation of a tellurium-carbon bond.

    Iodination: The intermediate product is then treated with iodine to introduce the iodine atom into the molecule.

Chemical Reactions Analysis

1-(Butyltellanyl)-1-iodooct-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form tellurium-containing anions using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Butyltellanyl)-1-iodooct-1-ene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.

    Materials Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: Research is ongoing to explore its potential biological activities, including its interactions with biomolecules.

Mechanism of Action

The mechanism by which 1-(Butyltellanyl)-1-iodooct-1-ene exerts its effects is primarily through its ability to form stable bonds with other atoms and molecules. The tellurium atom can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved in its action are still under investigation, but its reactivity is largely attributed to the presence of the tellurium and iodine atoms.

Comparison with Similar Compounds

1-(Butyltellanyl)-1-iodooct-1-ene can be compared with other organotellurium compounds, such as:

    1-(Butyltellanyl)-1-chlorooct-1-ene: Similar in structure but with a chlorine atom instead of iodine.

    1-(Butyltellanyl)-1-bromooct-1-ene: Contains a bromine atom instead of iodine.

    1-(Butyltellanyl)-1-fluorooct-1-ene: Contains a fluorine atom instead of iodine.

Properties

CAS No.

851763-58-1

Molecular Formula

C12H23ITe

Molecular Weight

421.8 g/mol

IUPAC Name

1-butyltellanyl-1-iodooct-1-ene

InChI

InChI=1S/C12H23ITe/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h10H,3-9,11H2,1-2H3

InChI Key

GYJZQHZKKAHAIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C([Te]CCCC)I

Origin of Product

United States

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